molecular formula C17H15N3O2 B15002122 N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide

N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide

Cat. No.: B15002122
M. Wt: 293.32 g/mol
InChI Key: QVNFOIRLWQUCFB-UHFFFAOYSA-N
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Description

N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Mechanism of Action

The mechanism of action of N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the quinoline core with the pyridine carboxamide moiety, along with the specific methoxy and methyl substitutions.

Biological Activity

N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H14N2OC_{15}H_{14}N_{2}O with a molecular weight of approximately 242.28 g/mol. The structure features an 8-methoxy group and a 2-methyl substitution on the quinoline ring, enhancing its biological activity and therapeutic potential .

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Anticancer Properties : The compound exhibits significant cytotoxicity against various cancer cell lines, including those from the NCI-60 panel. It has been shown to induce apoptosis in cancer cells through the activation of specific pathways .
  • Enzyme Inhibition : It acts as an inhibitor of certain enzymes, modulating biochemical pathways crucial for cancer progression .
  • Fluorescent Properties : The compound has been investigated as a fluorescent probe for biological imaging, indicating its potential in diagnostic applications .

The mechanism involves binding to specific molecular targets such as enzymes or receptors, inhibiting their activity and affecting cellular processes:

  • Enzyme Interaction : It binds to the active site of enzymes, disrupting their function and leading to altered metabolic pathways.
  • Membrane Interaction : The compound can interact with cellular membranes, affecting their fluidity and permeability, which may enhance its therapeutic effects .

Case Studies and Experimental Data

Several studies have documented the biological activity and potential applications of this compound:

StudyFindings
Demonstrated significant anticancer activity against multiple cell lines with IC50 values indicating strong efficacy.
Showed correlation with NAD(P)H:quinone oxidoreductase 1 (NQO1) expression across cancer cell lines, suggesting a mechanism linked to oxidative stress pathways.
Investigated as a fluorescent probe; exhibited promising results in imaging applications due to its structural properties.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
8-hydroxyquinoline-4-carboxamideHydroxy group instead of methoxyEnhanced chelation properties
6-methoxyquinoline-4-carboxamideDifferent position of methoxyVarying biological activity due to structural changes
Pyridine-3-carboxamideLacks quinoline moietyLimited range of biological activities compared to the target compound

This comparative analysis highlights how the unique combination of functional groups in this compound contributes to its distinct biological profile.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide

InChI

InChI=1S/C17H15N3O2/c1-11-10-14(20-17(21)12-6-8-18-9-7-12)13-4-3-5-15(22-2)16(13)19-11/h3-10H,1-2H3,(H,19,20,21)

InChI Key

QVNFOIRLWQUCFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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